Betulin is primarily extracted from the bark of birch trees, particularly Betula alba. The extraction process often involves solvent extraction or supercritical fluid extraction methods to yield high-purity betulin, which can then be chemically modified to produce various derivatives, including betulin 28-acetate.
The synthesis of betulin 28-acetate typically involves acetylation reactions where the hydroxyl group at the C-28 position of betulin is converted into an acetate group.
Betulin 28-acetate has a complex molecular structure characterized by multiple rings and functional groups.
Betulin 28-acetate can undergo various chemical reactions that modify its structure or introduce new functional groups.
The biological activities of betulin 28-acetate are believed to stem from its interaction with cellular pathways involved in inflammation and cancer progression.
Understanding the physical and chemical properties of betulin 28-acetate is crucial for its application in pharmaceutical formulations.
Betulin 28-acetate has potential applications across various scientific fields due to its therapeutic properties:
Betulin, the primary lupane-type triterpenoid, has been isolated from birch bark (Betula spp.) for centuries, with traditional applications ranging from wound healing to anti-inflammatory treatments [4] [10]. Its abundance in nature (constituting 10–40% of birch bark dry weight) positioned it as an economical precursor for semisynthetic derivatives [10]. Early pharmacological studies revealed betulin’s broad but modest bioactivity, limited by poor aqueous solubility and bioavailability. This spurred chemical modifications, notably esterification at the C-28 position, to enhance its drug-like properties. The synthesis of Betulin 28-acetate (molecular formula: C32H52O3, molecular weight: 484.8 g/mol) emerged as a strategic innovation to overcome these limitations while retaining the core pentacyclic lupane structure [1] . The compound’s systematic name, [(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate, reflects its structural complexity [5].
Acetylation at the C-28 position fundamentally alters betulin’s physicochemical and pharmacological profile. Unlike the parent compound, Betulin 28-acetate demonstrates:
Table 1: Spectral Characterization of Betulin 28-Acetate
Technique | Key Data Points | Structural Significance |
---|---|---|
1H NMR | δ 5.73 ppm (d, 1H, J=10.8 Hz, CH=CH2); δ 4.47–4.49 ppm (H3 proton) | Confirms acrylate group position at C-3 and acetate at C-28 |
13C NMR | δ 165.1 ppm (C=O, acrylate); δ 170.6 ppm (C=O, acetate) | Verifies ester bond formation |
IR Spectroscopy | 1720–1740 cm−1 (strong C=O stretch) | Characteristic of ester functional groups |
HRMS | Major fragment m/z 336.3251 (C24H40O2+) | Indicates triterpenoid core stability during analysis |
Table 2: Biological Activities of Betulin 28-Acetate
Activity | Experimental Findings | Mechanistic Insights |
---|---|---|
Anticancer | IC50 10.71–15.84 µM against 12 tumor cell lines (e.g., A549 lung, MCF-7 breast) [1] | PI3K/Akt pathway inhibition; apoptosis induction |
Anti-inflammatory | Significant reduction in pro-inflammatory cytokines in cellular models [3] | NF-κB signaling modulation |
Antimicrobial | Moderate growth inhibition (22%) against Chlamydia pneumoniae at 1 µM [1] | Membrane disruption potential |
ADME Parameters | Human Intestinal Absorption (HIA) = 100%; log BB = -0.64; logPS = -1.09 [1] | Enhanced gastrointestinal absorption; limited blood-brain barrier penetration |
Despite promising attributes, Betulin 28-acetate faces translational challenges requiring focused investigation:
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3